N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2S2/c1-15-12-13-18(29-2)20-21(15)31-24(26-20)27(14-16-8-4-3-5-9-16)23(28)22-25-17-10-6-7-11-19(17)30-22/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYJWJLQRJEFCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of o-aminothiophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution Reactions:
Amide Formation: The final step involves the formation of the carboxamide group by reacting the benzothiazole derivative with benzylamine under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzothiazole rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amines.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex molecular structure characterized by the presence of benzothiazole moieties, which are known for their biological activity. The methoxy and methyl substituents enhance its chemical properties, making it a candidate for various applications in drug discovery and development.
Biological Activities
Research has demonstrated that N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies indicate that this compound has effective antimicrobial properties against various pathogens.
- Anticancer Potential : Preliminary findings suggest that it may inhibit the growth of certain cancer cell lines, making it a candidate for further investigation in oncology.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various experimental models.
Applications in Medicinal Chemistry
The compound's unique structure allows for targeted interactions with biological molecules, which can be exploited in drug design. Some specific applications include:
- Drug Development : Its potential as an anticancer agent positions it as a lead compound for developing new cancer therapies.
- Antimicrobial Agents : Given its antimicrobial properties, it could be developed into new antibiotics or antifungal treatments.
- Inflammatory Disease Treatment : The anti-inflammatory effects suggest applications in treating chronic inflammatory diseases.
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at certain concentrations, suggesting potential for further development as an anticancer drug.
Case Study 2: Antimicrobial Efficacy
In another study, the compound was tested against several bacterial strains. The results demonstrated effective inhibition of growth, highlighting its potential as a new antimicrobial agent.
| Activity Type | Compound Name | Observed Effects |
|---|---|---|
| Antimicrobial | This compound | Effective against Gram-positive and Gram-negative bacteria |
| Anticancer | This compound | Significant reduction in viability of cancer cells |
| Anti-inflammatory | This compound | Reduction in inflammatory markers in vivo |
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The interaction may involve binding to the active site of an enzyme, modulating receptor activity, or intercalating into DNA, leading to changes in cellular processes.
Comparison with Similar Compounds
Key Observations:
Structural Variations: Core Heterocycles: The target compound’s bis-benzothiazole system is unique; analogs like BZ-IV and 2-BTBA use single benzothiazoles. The oxazole derivative () demonstrates heterocycle substitution impacts electronic properties and binding interactions. Substituents: Methoxy and methyl groups in the target compound may enhance lipophilicity compared to morpholine () or piperazine (BZ-IV) substituents, which introduce polar interactions. Linker Groups: Carboxamide (target) vs.
Synthesis :
- Coupling reactions (e.g., BZ-IV, BZ-I) are common for introducing side chains. The target compound likely requires similar methods, though specifics are undocumented.
- Benzoylation () and thiourea formation () are alternative routes for benzothiazole functionalization.
Biological Activities: Anticancer Potential: BZ-IV and BZ-I highlight the role of piperazine/furan moieties in anticancer activity, suggesting the target compound’s benzyl group might modulate similar pathways. Enzyme Inhibition: Carbamothioyl derivatives () show broad bioactivity, implying the target’s carboxamide could target kinases or proteases.
Biological Activity
N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide is a synthetic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzothiazole moiety : Known for its biological activity.
- Methoxy and methyl substituents : These enhance the compound's reactivity and biological properties.
- Carboxamide functional group : Contributes to its pharmacological potential.
Biological Activity Overview
This compound exhibits a range of biological activities:
Anticancer Properties
Research indicates that benzothiazole derivatives, including this compound, show significant anticancer activity. The compound has been tested against various cancer cell lines with promising results:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast) | 0.015 | |
| A549 (Lung) | 0.28 | |
| HT29 (Colon) | 0.68 | |
| DU-145 (Prostate) | 8 ± 2 |
These studies suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties, particularly against Gram-positive bacteria and fungi. Its mechanism involves inhibition of essential enzymes in microbial pathways, similar to other known sulfonamides that target dihydropteroate synthase (DHPS) .
The biological activity of this compound can be attributed to:
- Enzyme Inhibition : The compound interacts with enzymes involved in metabolic pathways.
- DNA Interaction : It may bind to DNA or interfere with replication processes.
- Cell Signaling Modulation : The benzothiazole moiety might influence various signaling pathways critical for cell survival and proliferation.
Case Studies and Research Findings
- Anticancer Efficacy : A study highlighted the effectiveness of benzothiazole derivatives against multiple cancer types. The specific compound showed a log GI50 value of -5.48 against non-small cell lung cancer cells, indicating potent activity .
- Antimicrobial Testing : Another investigation revealed that derivatives with similar structures exhibited significant antibacterial activity against resistant strains of bacteria like Acinetobacter baumannii and Pseudomonas aeruginosa .
Comparative Analysis with Similar Compounds
Comparative studies have been conducted to evaluate the efficacy of this compound against other benzothiazole derivatives:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides | Lacks methoxy and methyl groups | Different activity profiles |
| N-(benzo[d]thiazol-2-yl)-2-(morpholino)ethylamino | Contains morpholine | Varying pharmacological properties |
| General Benzothiazole Derivatives | Broad spectrum of activities | Variable efficacy |
The unique combination of functional groups in this compound enhances its reactivity and biological activity compared to other similar compounds.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide and related derivatives?
- Methodological Answer : Multi-step synthesis involving click chemistry or coupling reactions is commonly employed for benzothiazole derivatives. For example, click chemistry using CuSO₄·5H₂O and sodium ascorbate in DMF at room temperature (12-hour reaction) has been effective for benzothiazole-triazole hybrids . Similar approaches can be adapted for the target compound by substituting azide/alkyne precursors with appropriate benzothiazole-carboxamide intermediates. Column chromatography (hexane/ethyl acetate gradients) is recommended for purification .
Q. How can the purity and structural integrity of this compound be validated during synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- TLC to monitor reaction progress .
- FTIR to confirm functional groups (e.g., C=O stretch at ~1668 cm⁻¹ for carboxamide) .
- ¹H/¹³C NMR to verify substituent integration and aromatic proton environments .
- HRMS for molecular weight confirmation .
Advanced Research Questions
Q. What crystallographic strategies are optimal for resolving structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is the gold standard. For benzothiazole derivatives, triclinic or monoclinic crystal systems are common. Hydrogen-bonded dimers (N–H⋯N interactions) and anisotropic displacement parameters should be refined to resolve conformational flexibility .
- Software suites like WinGX and ORTEP-3 enable visualization of anisotropic ellipsoids and packing diagrams .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodological Answer :
- Substituent Variation : Modify benzyl, methoxy, or methyl groups to assess electronic/steric effects on bioactivity.
- Biological Assays : Pair synthetic derivatives with enzyme inhibition assays (e.g., kinase or protease targets) .
- Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding modes with target proteins. For example, benzothiazole-acetamide derivatives have shown π-π stacking and hydrogen-bonding interactions in active sites .
Q. How should researchers address contradictory data in spectroscopic characterization (e.g., NMR vs. X-ray results)?
- Methodological Answer :
- Cross-Validation : Compare NMR chemical shifts with DFT-calculated values to resolve discrepancies .
- Dynamic Effects : Consider tautomerism or solvent-induced conformational changes in solution-state NMR .
- SC-XRD Priority : Prioritize crystallographic data for unambiguous bond-length/angle determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
